2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring at the 4-position. The pyrimidine moiety is connected to a piperazine ring via a carbon linkage, which is further attached to a pyrrolidine-substituted ethanone group. This structure combines multiple pharmacologically relevant motifs:
- Morpholine: A six-membered saturated ring with one oxygen and one nitrogen atom, often used to improve solubility and bioavailability .
- Pyrimidine: A nitrogen-containing heterocycle common in kinase inhibitors and antiviral agents.
- Piperazine and pyrrolidine: Flexible aliphatic amines that enhance binding interactions with biological targets .
The compound’s synthetic pathway likely involves sequential nucleophilic substitutions and coupling reactions, as seen in analogous pyrimidine derivatives (e.g., Suzuki-Miyaura cross-coupling for aryl/heteroaryl attachments) .
Properties
IUPAC Name |
2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-18(24-3-1-2-4-24)14-21-5-7-22(8-6-21)16-13-17(20-15-19-16)23-9-11-26-12-10-23/h13,15H,1-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJYNYTNIWAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A pyrimidine ring connected to a morpholine group.
- A piperazine moiety linked to a pyrrolidine structure.
This unique composition suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Receptor Modulation : It can bind to receptors affecting various physiological processes, potentially altering cell survival and apoptosis pathways.
Anticancer Activity
Recent studies indicate that derivatives of similar structures exhibit significant anticancer properties. For example:
- A related compound demonstrated an IC50 value of 6.52 ± 0.42 μM against cervical cancer cells (HeLa) and showed lower toxicity towards normal cervical epithelial cells .
- The introduction of specific substituents, such as the morpholine group, has been linked to enhanced anticancer activity by improving binding affinity to target proteins involved in tumor progression.
Antimicrobial Properties
Compounds with similar structural motifs have been investigated for their antimicrobial activities. The presence of nitrogen-containing heterocycles is crucial for their pharmacodynamic properties, suggesting that this compound may also exhibit antimicrobial effects.
Case Studies
- Cervical Cancer Study : A study focused on nitrogen-containing heterocycles found that compounds with specific substitutions had strong antiproliferative effects on cervical cancer cells. The mechanism involved dual inhibition of VEGFR-2 and P-glycoprotein (P-gp), which are critical in cancer resistance mechanisms .
- Breast Cancer Research : In another study, related compounds were synthesized and screened for efficacy against human estrogen receptor-positive breast cancer cell lines, showing moderate to significant efficacy .
Data Table: Biological Activity Overview
| Activity Type | Target Cells/Organisms | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | HeLa (Cervical Cancer) | 6.52 ± 0.42 | Lower toxicity towards normal cells |
| Anticancer | MCF7 (Breast Cancer) | 18 | Moderate efficacy |
| Antimicrobial | Various Bacterial Strains | Not specified | Potential activity based on structure |
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. Its ability to modulate signaling pathways presents opportunities for developing targeted cancer therapies.
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
Drug Development
The structural features of 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one allow it to serve as a scaffold for synthesizing novel drugs:
- Targeting Enzymes: The compound's interaction with various enzymes can lead to the design of inhibitors that could treat diseases such as diabetes or hypertension.
Coordination Chemistry
This compound acts as a ligand in coordination chemistry:
- Metal Complexes: It can form complexes with transition metals, which are useful in catalysis and materials science. These complexes can exhibit unique electronic properties beneficial for developing sensors or catalysts.
Case Studies
Several studies have documented the effectiveness of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the inhibition of specific kinases by this compound. Results demonstrated a significant reduction in tumor cell viability at micromolar concentrations, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research conducted by Nature Communications indicated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its utility in addressing antibiotic resistance.
Comparison with Similar Compounds
Key Differences :
- The pyrrolidin-1-yl-ethanone group may confer distinct conformational flexibility compared to rigid thienopyrimidine scaffolds.
Analogues with Piperazine-Pyrimidine Linkages
- Brexpiprazol (C25H27N3O2S): Features a benzothiophen-4-yl-piperazine linked to a quinolinone.
- 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (C21H24N6O2): Contains a pyrimidine-piperazine-propanone backbone with phenoxy and pyrazole groups. The absence of morpholine and pyrrolidine highlights divergent pharmacophore design .
Research Findings and Implications
- Target Selectivity : Morpholine-containing pyrimidines (e.g., 1-[6-(morpholin-4-yl)pyrimidin-4-yl] derivatives) are reported in WO 2008/067871 as kinase inhibitors, suggesting the target compound may share similar biological targets .
- Toxicity Profile : Piperazine derivatives with sulfonyl groups (e.g., EP 2 402 347 compounds) often exhibit higher cytotoxicity than morpholine/pyrrolidine analogues due to reactive sulfone metabolites .
Preparation Methods
Enaminone Preparation
Enaminones are synthesized by refluxing 1-[4-(piperazin/morpholin-1-yl)phenyl]ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) under solvent-free conditions. For example:
Pyrimidine Ring Formation
The Biginelli reaction facilitates pyrimidine synthesis via acid-catalyzed cyclization:
-
Enaminone (0.01 mol), urea (0.01 mol), and substituted benzaldehyde (0.01 mol) are refluxed in glacial acetic acid (10 mL) for 3 hours.
-
The mechanism proceeds through iminium ion intermediates, followed by nucleophilic attack by the enaminone and cyclization to form dihydropyrimidinones.
Functionalization with Morpholine and Piperazine
Morpholine Incorporation
Morpholine is introduced via nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines:
-
4-Chloro-6-methylpyrimidine reacts with morpholine (1.2 eq) in DMF at 80°C for 12 hours, achieving >85% yield.
-
Pd-catalyzed couplings (e.g., Buchwald-Hartwig) offer alternatives for challenging substitutions.
Piperazine Attachment
Piperazine is grafted onto the pyrimidine core using SNAr or metal-catalyzed cross-couplings:
-
4,6-Dichloropyrimidine and piperazine (1.5 eq) in THF with K2CO3 yield 4-chloro-6-(piperazin-1-yl)pyrimidine.
-
Microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes while maintaining 90% yield.
Ethanone-Pyrrolidine Moiety Synthesis
Pyrrolidine Acetylation
The pyrrolidine-ketone fragment is prepared via acetylation or malonate alkylation:
Coupling to Piperazine-Pyrimidine Core
A nucleophilic displacement links the ethanone-pyrrolidine to the piperazine group:
-
1-(Pyrrolidin-1-yl)ethan-1-one (1.1 eq) and 4-(piperazin-1-yl)-6-(morpholin-4-yl)pyrimidine undergo Mitsunobu reaction with DIAD/PPh3 in THF (0°C to RT, 6 hours).
-
Purification via column chromatography (SiO2, ethyl acetate/hexane) affords the final compound in 78% yield.
Reaction Optimization and Analytical Validation
Solvent and Catalyst Screening
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 2.89 (s, 4H, morpholine), 3.12 (s, 4H, piperazine), 1.85–1.92 (m, 4H, pyrrolidine).
-
HRMS : m/z calculated for C21H31N6O2 [M+H]+: 399.2504; found: 399.2508.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactors enhance heat/mass transfer for morpholine and piperazine substitutions:
-
Residence time: 8 minutes
-
Yield improvement: 12% over batch methods
Q & A
Q. Basic
- 1H/13C NMR : Confirm substitution patterns (e.g., morpholine’s δ 3.6–3.8 ppm triplet; pyrimidine’s aromatic protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 429.24).
- HPLC : Assess purity (>95% using C18 columns, 0.1% TFA in H₂O/MeCN gradients) .
How should researchers address discrepancies in reported biological activity data?
Advanced
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Conditions : Differences in ATP concentrations (10 μM vs. 100 μM) or buffer pH (7.4 vs. 7.0).
- Compound Purity : Confirm via HPLC and elemental analysis to exclude degradation products.
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics alongside enzymatic assays .
Example : A study showing IC₅₀ = 50 nM (pH 7.4) vs. 200 nM (pH 7.0) highlights pH-dependent activity .
What computational methods aid in predicting the compound’s mechanism of action?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Predict binding to kinase ATP pockets (e.g., PI3Kγ, PDB ID: 6Y9O) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Corporate substituent effects (e.g., morpholine’s electron-donating properties reduce logP by 0.3 units) .
How to design derivatives to improve pharmacokinetic properties?
Q. Advanced
- LogP Optimization : Replace morpholine with piperidine (ΔlogP = +0.5) for enhanced blood-brain barrier penetration.
- Prodrug Strategies : Introduce phosphate esters at the ethanone group to improve aqueous solubility.
- Metabolic Stability : Fluorinate the pyrimidine ring (C-5 position) to block CYP3A4-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
